molecular formula C7H6O B1239424 2-Methoxycyclohexa-1,3-dien-5-yne

2-Methoxycyclohexa-1,3-dien-5-yne

Cat. No. B1239424
M. Wt: 106.12 g/mol
InChI Key: AJHVOUXZDQIOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxycyclohexa-1,3-dien-5-yne is a benzyne. It derives from a hydride of a 1,2-didehydrobenzene.

Scientific Research Applications

Enantioselective Synthesis

  • Construction of Quaternary Carbon Stereocenters: A study explored the intramolecular [2 + 2 + 2] cycloaddition of various 1,4-diene-ynes using a chiral rhodium catalyst. This method was particularly effective for 1,4-diene-ynes with a substituent at the 2-position of the 1,4-diene moiety, leading to the formation of tricyclic compounds with quaternary carbon stereocenters in high enantiomeric excess (Shibata & Tahara, 2006).

Diels–Alder Reactions

  • Substituted 1,4-Naphthoquinones Synthesis: The addition of 1-methoxycyclohexa-1,3-diene to various quinones via Diels–Alder reactions facilitates the synthesis of juglone methyl ethers and dihydrodibenzofurans. This approach demonstrates the utility of methoxycyclohexadienes in synthetic organic chemistry (Giles & Roos, 1976).

Reduction Reactions

  • Metal-Ammonia Reduction of Cyclohexadienes: Research has shown that reducing 1-methoxycyclohexa-1,3-dienes with metal-ammonia solutions yields a mixture of cyclohexenes and 1-methoxycyclohexenes. The study provides insights into possible reaction mechanisms and the influence of various reaction conditions (Birch & Rao, 1970).

Organometallic Synthesis

  • Tricarbonyl-(3-Methoxycyclohexa-2,4-dien-1-yl)-Iron(1+) as a Synthetic Equivalent: This compound reacts with various nucleophiles to produce 5-substituted cyclohex-2-enones. It is a useful precursor in the convergent synthesis of these compounds, representing a significant development in organometallic chemistry (Kelly et al., 1981).

Versatile Building Blocks in Organic Synthesis

  • Synthesis of Carbo- and Heterocycles: A review highlights the use of 1,3-dien-5-ynes as starting materials for synthesizing a variety of carbo- and heterocycles. This underlines the compound's versatility in organic synthesis, where different compounds can be accessed from single reactions (Aguilar et al., 2016).

properties

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

2-methoxycyclohexa-1,3-dien-5-yne

InChI

InChI=1S/C7H6O/c1-8-7-5-3-2-4-6-7/h3,5-6H,1H3

InChI Key

AJHVOUXZDQIOQT-UHFFFAOYSA-N

SMILES

COC1=CC#CC=C1

Canonical SMILES

COC1=CC=C=C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
2-Methoxycyclohexa-1,3-dien-5-yne

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